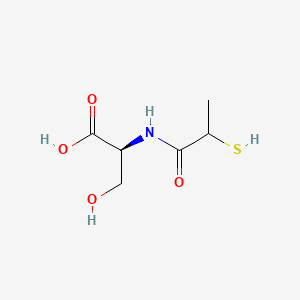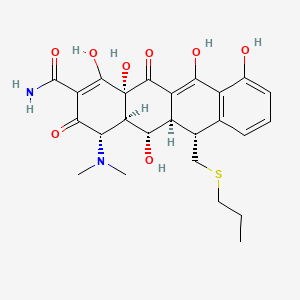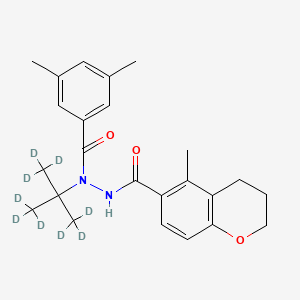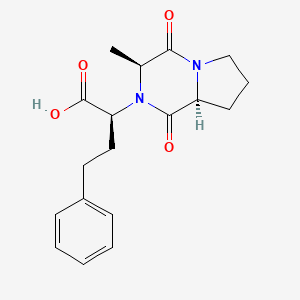
4,6-Dicloro-2-metil-1H-indol
Descripción general
Descripción
4,6-Dichloro-2-methyl-1H-indole is a trisubstituted indole . It is used in the preparation of various biologically active compounds . It is a white to yellow solid with a molecular weight of 200.07 .
Synthesis Analysis
The synthesis of 4,6-Dichloro-2-methyl-1H-indole can be achieved through various methods, including the reaction of 2-methylindole with phosphorus pentachloride and chlorine gas, the reaction of 2-methylindole with dichloromethane and aluminium chloride, and the reaction of 1,2-dichlorobenzene with methylamine in the presence of an acid catalyst.Molecular Structure Analysis
The molecular structure of 4,6-Dichloro-2-methyl-1H-indole is represented by the linear formula C9H7Cl2N . The InChI code for this compound is 1S/C9H7Cl2N/c1-5-2-7-8(11)3-6(10)4-9(7)12-5/h2-4,12H,1H3 .Physical And Chemical Properties Analysis
4,6-Dichloro-2-methyl-1H-indole has a predicted boiling point of 336.7±37.0 °C and a predicted density of 1.408±0.06 g/cm3 . It has a predicted pKa value of 15.77±0.30 . The compound is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Aplicaciones Anticancerígenas
Los derivados del indol han sido ampliamente estudiados por sus posibles propiedades anticancerígenas . Se pueden utilizar en el tratamiento de varios tipos de células cancerosas . Los mecanismos de acción específicos a menudo implican interacciones con las vías de señalización celular, lo que lleva a la apoptosis o al arresto del ciclo celular .
Aplicaciones Antimicrobianas
Los derivados del indol también muestran promesa en el campo de la investigación antimicrobiana . Se pueden usar para tratar varios tipos de infecciones microbianas . La actividad antimicrobiana de los derivados del indol se puede atribuir a su capacidad para interferir con la síntesis de la pared celular bacteriana o la producción de proteínas .
Tratamiento de Trastornos
Se ha descubierto que los derivados del indol son efectivos en el tratamiento de varios trastornos en el cuerpo humano . Los trastornos específicos que se pueden tratar con derivados del indol varían ampliamente, pero a menudo involucran vías neurológicas o metabólicas .
Actividad Anti-VIH
Algunos derivados del indol, como los derivados de 4-[(1,2-Dihidro-2-oxo-3H-indol-3-ilideno)amino]N(4,6-dimetil-2-pirimidinil)-benceno, se han sintetizado y evaluado para su actividad anti-VIH . Estos compuestos han mostrado resultados prometedores contra la replicación de las cepas VIH-1 (IIIB) y VIH-2 (ROD) en células infectadas agudamente
Safety and Hazards
The compound is associated with certain hazards. It has hazard statements H315, H319, and H335, indicating that it can cause skin irritation, eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .
Mecanismo De Acción
Target of Action
4,6-Dichloro-2-methyl-1h-indole is a trisubstituted indole . Indoles are significant heterocyclic systems in natural products and drugs . They play a crucial role in cell biology and are used in the preparation of various biologically active compounds . .
Mode of Action
Indole derivatives are known to bind with high affinity to multiple receptors , which can be helpful in developing new useful derivatives. This suggests that 4,6-Dichloro-2-methyl-1h-indole may interact with its targets in a similar manner, leading to various biological changes.
Biochemical Pathways
Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that 4,6-Dichloro-2-methyl-1h-indole may affect multiple biochemical pathways leading to these effects.
Result of Action
Some indole derivatives have shown improved in vitro activity , suggesting that 4,6-Dichloro-2-methyl-1h-indole may have similar effects.
Análisis Bioquímico
Biochemical Properties
4,6-Dichloro-2-methyl-1H-indole plays a significant role in biochemical reactions, particularly in the synthesis of biologically active molecules. It interacts with various enzymes, proteins, and other biomolecules, facilitating the formation of complex structures. For instance, it is used in the preparation of compounds that exhibit antiviral, anti-inflammatory, and anticancer activities . The interactions of 4,6-Dichloro-2-methyl-1H-indole with these biomolecules are primarily through covalent bonding, which enhances the stability and efficacy of the resulting compounds.
Cellular Effects
4,6-Dichloro-2-methyl-1H-indole influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the proliferation and differentiation of cancer cells, making it a potential candidate for cancer therapy . Additionally, 4,6-Dichloro-2-methyl-1H-indole modulates the activity of key signaling molecules, thereby altering cellular responses and metabolic pathways.
Molecular Mechanism
The molecular mechanism of 4,6-Dichloro-2-methyl-1H-indole involves its binding interactions with specific biomolecules. It acts as an enzyme inhibitor, blocking the activity of enzymes involved in critical biochemical pathways . This inhibition leads to changes in gene expression and cellular function, contributing to its therapeutic potential. The compound’s ability to form stable complexes with target proteins enhances its efficacy and selectivity.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,6-Dichloro-2-methyl-1H-indole have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound exhibits good stability under controlled conditions, with minimal degradation observed over extended periods . Long-term studies have shown that 4,6-Dichloro-2-methyl-1H-indole maintains its biological activity, making it a reliable candidate for in vitro and in vivo experiments.
Dosage Effects in Animal Models
The effects of 4,6-Dichloro-2-methyl-1H-indole vary with different dosages in animal models. At lower doses, the compound exhibits therapeutic effects with minimal toxicity . At higher doses, toxic or adverse effects may be observed, indicating the importance of dosage optimization in preclinical studies. Threshold effects have been identified, providing valuable insights into the safe and effective use of 4,6-Dichloro-2-methyl-1H-indole in animal models.
Metabolic Pathways
4,6-Dichloro-2-methyl-1H-indole is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levels . The compound’s metabolism leads to the formation of active metabolites that contribute to its biological activity. Understanding these pathways is crucial for optimizing the compound’s therapeutic potential and minimizing adverse effects.
Transport and Distribution
The transport and distribution of 4,6-Dichloro-2-methyl-1H-indole within cells and tissues are mediated by specific transporters and binding proteins . These interactions influence the compound’s localization and accumulation, affecting its overall efficacy. Studies have shown that 4,6-Dichloro-2-methyl-1H-indole is efficiently transported to target tissues, where it exerts its biological effects.
Subcellular Localization
4,6-Dichloro-2-methyl-1H-indole exhibits specific subcellular localization, which is critical for its activity and function . The compound is directed to particular compartments or organelles through targeting signals and post-translational modifications. This localization enhances its interaction with target biomolecules, contributing to its therapeutic efficacy.
Propiedades
IUPAC Name |
4,6-dichloro-2-methyl-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N/c1-5-2-7-8(11)3-6(10)4-9(7)12-5/h2-4,12H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UCUSJGONHVYQIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(N1)C=C(C=C2Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20654100 | |
| Record name | 4,6-Dichloro-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
200.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
886362-21-6 | |
| Record name | 4,6-Dichloro-2-methyl-1H-indole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=886362-21-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,6-Dichloro-2-methyl-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20654100 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 886362-21-6 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![1,5-Naphthalenedisulfonic acid, 2-[[8-[[4-chloro-6-[[8-hydroxy-4,6-disulfo-7-[[4-[[2-(sulfooxy)ethyl]sulfonyl]phenyl]azo]-1-naphthalenyl]amino]-1,3,5-triazin-2-yl]amino]-1-hydroxy-3,6-disulfo-2-naphthalenyl]azo]-, potassium sodium salt](/img/structure/B587474.png)




